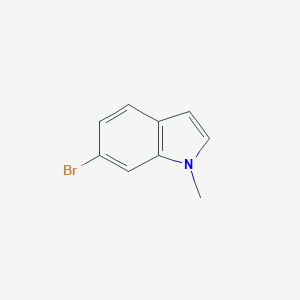

6-Bromo-1-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHJDPPKNUGKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573955 | |

| Record name | 6-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125872-95-9 | |

| Record name | 6-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-1-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-1-methyl-1H-indole, a compound of interest in medicinal chemistry due to its potential antimicrobial properties. This document details the synthetic protocol, physical and chemical properties, and available characterization data, presented in a format amenable to researchers and drug development professionals.

Compound Overview

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds. The presence of a bromine atom at the 6-position and a methyl group on the indole nitrogen significantly influences its chemical reactivity and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | Pale-yellow to orange to yellow-brown liquid; light brown fused solid | [1][2] |

| Purity | 97% | [2] |

| Storage Temperature | Refrigerator; Inert atmosphere, 2-8°C | [2][3] |

| IUPAC Name | This compound | [2] |

| InChI Key | PXHJDPPKNUGKPM-UHFFFAOYSA-N | [2] |

| Boiling Point | 300.878°C at 760 mmHg | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through the N-methylation of 6-bromo-1H-indole. This reaction typically involves the deprotonation of the indole nitrogen using a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Experimental Protocol: N-methylation of 6-bromo-1H-indole

This protocol is based on established methods for the N-alkylation of indoles.

Materials:

-

6-bromo-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway for the N-methylation of 6-bromo-1H-indole.

Characterization Data

Comprehensive spectral data is essential for the unambiguous identification and quality control of this compound. The following tables summarize the expected and reported characterization data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (indole ring): ~6.5-7.7 ppm; N-CH₃ protons: ~3.7 ppm. |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons: ~100-140 ppm; N-CH₃ carbon: ~33 ppm. |

| Mass Spec. | Expected [M]+ at m/z 209 and [M+2]+ at m/z 211, characteristic of a monobrominated compound. |

| IR | Expected characteristic peaks (cm⁻¹) for C-H aromatic stretching, C=C aromatic stretching, and C-N stretching. |

Biological Activity and Potential Applications

Brominated indoles are a class of compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

Antimicrobial Activity

This compound has been identified as an antimicrobial agent.[5] Its mechanism of action is believed to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, and repair, making them attractive targets for the development of new antibacterial drugs.[6][7]

Diagram 2: Proposed Mechanism of Antimicrobial Action

Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a synthetically accessible compound with promising antimicrobial activity. The detailed synthetic protocol and characterization data provided in this guide will be valuable for researchers in the fields of medicinal chemistry and drug development. Further investigation into its specific interactions with DNA gyrase and topoisomerase IV, as well as its broader biological activity profile, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 125872-95-9 [sigmaaldrich.com]

- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-methyl-1H-indole. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of data for the closely related analogue, 6-Bromo-1H-indole, and predicted spectroscopic characteristics for this compound based on established principles of organic spectroscopy. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈BrN[1]

-

Molecular Weight: 210.07 g/mol [1]

-

CAS Number: 125872-95-9[1]

-

Appearance: Light brown fused solid or pale-yellow to orange to yellow-brown liquid.[1][2]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data for 6-Bromo-1H-indole is provided as a reference point.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The introduction of a methyl group on the indole nitrogen is expected to cause a downfield shift of the adjacent protons and introduce a new singlet corresponding to the N-CH₃ group.

Table 1: ¹H NMR Data of 6-Bromo-1H-indole and Predicted Data for this compound (in CDCl₃)

| Proton | 6-Bromo-1H-indole Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~8.1 (br s) | - | - | - |

| N-CH₃ | - | ~3.7 (s) | Singlet | - |

| H2 | ~7.2 | ~7.1 | Doublet of doublets | ~3.1, 0.9 |

| H3 | ~6.5 | ~6.4 | Doublet of doublets | ~3.1, 1.8 |

| H4 | ~7.5 | ~7.5 | Doublet | ~8.5 |

| H5 | ~7.2 | ~7.2 | Doublet of doublets | ~8.5, 1.7 |

| H7 | ~7.6 | ~7.6 | Doublet | ~1.7 |

Data for 6-Bromo-1H-indole is sourced from publicly available spectral databases. Predicted data is based on typical substituent effects.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. N-methylation is anticipated to have a minor effect on the chemical shifts of the aromatic carbons, with the most significant change being the appearance of a new signal for the N-CH₃ carbon.

Table 2: ¹³C NMR Data of 6-Bromo-1H-indole and Predicted Data for this compound (in CDCl₃)

| Carbon | 6-Bromo-1H-indole Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) |

| C2 | ~125.0 | ~129.0 |

| C3 | ~102.5 | ~101.0 |

| C3a | ~128.0 | ~128.5 |

| C4 | ~122.0 | ~122.5 |

| C5 | ~124.0 | ~124.5 |

| C6 | ~115.0 | ~115.5 |

| C7 | ~114.5 | ~114.0 |

| C7a | ~137.0 | ~137.5 |

| N-CH₃ | - | ~33.0 |

Data for 6-Bromo-1H-indole is sourced from publicly available spectral databases.[3] Predicted data is based on typical substituent effects.

The IR spectrum is used to identify the functional groups present in a molecule. The most notable difference between the IR spectra of 6-Bromo-1H-indole and this compound is the absence of the N-H stretching vibration in the latter.

Table 3: Key IR Absorptions for 6-Bromo-1H-indole and Predicted Absorptions for this compound

| Functional Group | 6-Bromo-1H-indole Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Absent | Strong, Broad |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic, N-CH₃) | Absent | ~2950-2850 | Medium |

| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Medium-Strong |

| C-N Stretch | ~1350-1250 | ~1350-1250 | Medium |

| C-Br Stretch | ~600-500 | ~600-500 | Medium-Strong |

Data for 6-Bromo-1H-indole is sourced from publicly available spectral databases.[4]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be expected at m/z 210 and 212 with approximately equal intensity, characteristic of the presence of a bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Notes |

| 212 | [M+2]⁺ | Isotopic peak for Bromine-81 |

| 210 | [M]⁺ | Molecular ion peak for Bromine-79 |

| 195 | [M-CH₃]⁺ | Loss of the methyl group |

| 131 | [M-Br]⁺ | Loss of the bromine atom |

| 116 | [M-Br-CH₃]⁺ | Loss of bromine and methyl group |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is standard.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample of the compound. The provided information serves as a robust reference for researchers engaged in the synthesis and application of indole-based compounds.

References

Physical and chemical properties of 6-Bromo-1-methyl-1H-indole

An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Bromo-1-methyl-1H-indole

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. This document details its structural characteristics, physicochemical parameters, and provides a detailed experimental protocol for its synthesis and characterization.

Core Properties and Structural Information

This compound is a halogenated derivative of N-methylindole. Its chemical structure consists of an indole ring system, which is an aromatic heterocyclic organic compound, with a bromine atom substituted at the 6-position and a methyl group attached to the nitrogen atom at the 1-position.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Physical Form | Pale-yellow to orange to yellow-brown liquid or light brown fused solid | [1] |

| Purity | 95% - 97% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | Refrigerator |

Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 125872-95-9 | |

| InChI | 1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | [1] |

| InChIKey | PXHJDPPKNUGKPM-UHFFFAOYSA-N | [1] |

| SMILES | Cn1ccc2ccc(Br)cc21 | [1] |

Experimental Protocols

This section outlines the experimental methodology for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of 6-bromo-1H-indole. A common and effective method involves the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic methylating agent like iodomethane.

Materials:

-

6-Bromo-1H-indole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Heptane

Procedure:

-

To a round-bottomed flask, add 6-bromo-1H-indole (1.0 eq) and anhydrous THF. Stir the mixture until the solid is completely dissolved.

-

Cool the flask in an ice-water bath.

-

Carefully add sodium hydride (1.2 eq) in portions over 15 minutes.

-

Stir the reaction mixture in the ice bath for 20 minutes.

-

Slowly add iodomethane (1.25 eq) via syringe. An exothermic reaction may be observed.

-

Continue stirring for 20 minutes after the addition is complete.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of 0% to 40% ethyl acetate in heptane to afford this compound as a light-colored oil.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR Spectroscopy:

-

Instrumentation: Bruker 500 MHz NMR spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Procedure: Dissolve a small sample of the purified product in CDCl₃ and acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts (δ): While a full spectrum is not available, key signals for the methyl group and aromatic protons would be expected.

¹³C NMR and Mass Spectrometry: Detailed experimental data for ¹³C NMR and mass spectrometry of this compound are not readily available in the cited literature. However, standard protocols for these analyses would be employed for full structural confirmation. For mass spectrometry, techniques such as Electron Ionization (EI) would be suitable.

Logical Relationships and Workflows

The following diagram illustrates the synthetic workflow for the preparation of this compound from its precursor, 6-bromo-1H-indole.

Caption: Synthetic pathway for this compound.

Safety Information

This compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

CAS number and IUPAC name for 6-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of a bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its application in research and drug development.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 125872-95-9[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | Pale-yellow to orange to yellow-brown liquid[1] |

| Purity | ≥97% |

| Storage Temperature | Refrigerator (2-8°C), under an inert atmosphere[2] |

| Boiling Point | 300.878°C at 760 mmHg[2] |

| InChI Key | PXHJDPPKNUGKPM-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its synthesis would typically follow established methods for the N-methylation and bromination of indole. A general synthetic approach is outlined below. Furthermore, the use of the closely related compound, 6-bromoindole, as a starting material in multi-step syntheses is well-documented.

Representative Experimental Workflow: Synthesis of a 6-Bromoindole Derivative

The following diagram illustrates a representative synthetic pathway starting from 6-bromoindole to obtain a more complex derivative, highlighting the utility of the 6-bromoindole scaffold in organic synthesis. This example is based on the preparation of a tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, which is an important medical intermediate.[3]

Biological Significance and Potential Applications

While extensive biological data for this compound itself is limited, the broader class of brominated indoles exhibits a wide range of significant biological activities, making them attractive scaffolds for drug discovery.[4]

Antimicrobial Activity: Several marine-derived indole alkaloids containing a bromine substituent have demonstrated potent antimicrobial activity. For instance, tulongicin A, which contains a di(6-Br-1H-indol-3-yl)methyl group, has shown strong activity against Staphylococcus aureus.[5]

Anticancer Properties: Indole phytoalexins and their brominated derivatives have been investigated for their antiproliferative and anticancer effects.[6] The indole nucleus is a key component of many existing anticancer drugs, and bromination can enhance their activity.

Anti-inflammatory Effects: Brominated indoles have been shown to possess anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators.[4]

Role in Drug Development: Due to the diverse biological activities of the brominated indole scaffold, this compound serves as a crucial starting material for the synthesis of novel therapeutic agents. The bromine atom can be readily functionalized through various cross-coupling reactions to generate libraries of compounds for screening.[7]

Potential Signaling Pathway Modulation

The anti-inflammatory effects of some brominated indoles have been attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. The following diagram illustrates this general mechanism, which represents a potential mode of action for this class of compounds.

Conclusion

This compound is a key synthetic intermediate with considerable potential in the fields of medicinal chemistry and materials science. While direct biological data on this specific compound is not widely available, the extensive research on the biological activities of the brominated indole scaffold highlights its importance. As a versatile building block, this compound provides a valuable platform for the development of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. This compound | 125872-95-9 [sigmaaldrich.com]

- 2. This compound – porphyrin-systems [porphyrin-systems.com]

- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 125872-95-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-methyl-1H-indole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 6-Bromo-1-methyl-1H-indole, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, provides in-depth experimental protocols for key reactions, and presents quantitative data in a clear, comparative format. Visual diagrams of the synthetic pathways are included to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The synthesis of this compound and its immediate precursor, 6-bromoindole, can be achieved through several established synthetic strategies. The choice of a particular route often depends on the availability and cost of starting materials, desired scale of production, and overall efficiency. This guide will explore the most prominent methods: the Leimgruber-Batcho, Reissert, and Fischer indole syntheses for the preparation of the 6-bromoindole core, as well as direct bromination of indole. Additionally, the final N-methylation step to yield the target compound will be detailed.

Synthetic Pathways Overview

The synthesis of this compound primarily involves two key stages: the formation of the 6-bromoindole scaffold, followed by methylation of the indole nitrogen. The following diagram illustrates the main synthetic approaches to 6-bromoindole, which is the common intermediate.

Caption: Major synthetic routes to this compound.

Synthesis of Key Starting Materials

Synthesis of 4-Bromo-2-nitrotoluene

This compound is a common precursor for both the Leimgruber-Batcho and Reissert syntheses of 6-bromoindole. It is typically prepared by the nitration of 4-bromotoluene.

Experimental Protocol: Nitration of 4-Bromotoluene

A mixture of fuming nitric acid (d=1.5, 30 mL) and concentrated sulfuric acid (30 mL) is added dropwise to a stirred solution of 4-bromotoluene (50 g, 0.29 mol) in chloroform (100 mL) while maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The reaction mixture is then poured onto crushed ice (500 g). The organic layer is separated, and the aqueous layer is extracted with chloroform (2 x 50 mL). The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and again with water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 4-bromo-2-nitrotoluene.

| Parameter | Value | Reference |

| Yield | ~85% | Generic laboratory procedure |

| Reaction Time | 2 hours | Generic laboratory procedure |

| Temperature | <10°C to room temp. | Generic laboratory procedure |

Synthesis of 4-Bromophenylhydrazine

This hydrazine derivative is the key starting material for the Fischer indole synthesis of 6-bromoindole. It is prepared from 4-bromoaniline via a diazotization reaction followed by reduction.

Experimental Protocol: Synthesis of 4-Bromophenylhydrazine Hydrochloride

To a stirred suspension of 4-bromoaniline (50 g, 0.29 mol) in concentrated hydrochloric acid (150 mL), a solution of sodium nitrite (21 g, 0.30 mol) in water (50 mL) is added dropwise at 0-5°C. The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0-5°C) solution of tin(II) chloride dihydrate (197 g, 0.87 mol) in concentrated hydrochloric acid (170 mL). The mixture is stirred for 3 hours at 0-5°C, and the resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried to give 4-bromophenylhydrazine hydrochloride.[1]

| Parameter | Value | Reference |

| Yield | ~80% | [1] |

| Reaction Time | ~4 hours | [1] |

| Temperature | 0-5°C | [1] |

Synthesis of 6-Bromoindole

Leimgruber-Batcho Indole Synthesis

This method offers a high-yield route to 2,3-unsubstituted indoles from o-nitrotoluenes. The synthesis proceeds via the formation of an enamine, followed by reductive cyclization.

Caption: Leimgruber-Batcho synthesis of 6-bromoindole.

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Bromoindole

A mixture of 4-bromo-2-nitrotoluene (10.8 g, 50 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA, 8.9 g, 75 mmol), and pyrrolidine (5.3 g, 75 mmol) in dry dimethylformamide (DMF, 50 mL) is heated at 110°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (200 mL). The resulting red precipitate of the enamine intermediate is collected by filtration, washed with water, and dried. The crude enamine is dissolved in a mixture of ethanol (150 mL) and ethyl acetate (50 mL). Palladium on carbon (10%, 0.5 g) is added, and the mixture is hydrogenated at 50 psi for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-bromoindole.[2]

| Parameter | Value | Reference |

| Overall Yield | 52% | |

| Enamine Formation Time | 4 hours | Generic laboratory procedure |

| Hydrogenation Time | 4 hours | Generic laboratory procedure |

| Enamine Formation Temp. | 110°C | Generic laboratory procedure |

| Hydrogenation Temp. | Room Temperature | Generic laboratory procedure |

Reissert Indole Synthesis

The Reissert synthesis is another classical method that utilizes o-nitrotoluenes as starting materials. It involves condensation with diethyl oxalate, followed by reductive cyclization and decarboxylation.

Caption: Reissert synthesis of 6-bromoindole.

Experimental Protocol: Reissert Synthesis of 6-Bromoindole

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added a mixture of 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol). The mixture is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into water and acidified with dilute sulfuric acid. The precipitated ethyl 4-bromo-2-nitrophenylpyruvate is collected and hydrolyzed by refluxing with a mixture of acetic acid, concentrated hydrochloric acid, and water to give 4-bromo-2-nitrophenylpyruvic acid. This acid is then subjected to reductive cyclization using iron powder in acetic acid to yield 6-bromoindole-2-carboxylic acid. Finally, decarboxylation is achieved by heating the carboxylic acid above its melting point to give 6-bromoindole.[2][3]

| Parameter | Value | Reference |

| Overall Yield | Moderate | [2][3] |

| Reaction Time | Multi-step, >12 hours | [2][3] |

| Temperature | Reflux and elevated temp. | [2][3] |

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles from arylhydrazines and aldehydes or ketones under acidic conditions.[4][5][6]

Caption: Fischer synthesis of 6-bromoindole.

Experimental Protocol: Fischer Synthesis of 6-Bromoindole

A solution of 4-bromophenylhydrazine hydrochloride (22.4 g, 0.1 mol) and acetaldehyde dimethyl acetal (10.6 g, 0.1 mol) in a mixture of ethanol (100 mL) and concentrated sulfuric acid (5 mL) is heated at reflux for 3 hours. The reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with sodium hydroxide solution and extracted with diethyl ether. The organic extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromoindole.

| Parameter | Value | Reference |

| Yield | 60-70% | Generic laboratory procedure |

| Reaction Time | 3 hours | Generic laboratory procedure |

| Temperature | Reflux | Generic laboratory procedure |

Direct Bromination of Indole

Direct bromination of indole can lead to a mixture of products, but under controlled conditions, 6-bromoindole can be obtained as a major product. The regioselectivity is highly dependent on the brominating agent and reaction conditions.

Experimental Protocol: Direct Bromination of Indole

To a solution of indole (11.7 g, 0.1 mol) in glacial acetic acid (100 mL) at 0°C, a solution of bromine (16 g, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise with stirring. The reaction mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature. The mixture is poured into water, and the precipitate is collected by filtration. The crude product is a mixture of bromoindoles and can be purified by column chromatography to isolate 6-bromoindole. Using N-bromosuccinimide (NBS) in a suitable solvent can also be employed for this transformation.[7]

| Parameter | Value | Reference |

| Yield | Variable, often moderate | [7] |

| Reaction Time | ~2 hours | Generic laboratory procedure |

| Temperature | 0°C to room temp. | Generic laboratory procedure |

Synthesis of this compound

The final step in the synthesis is the N-methylation of 6-bromoindole. This is typically achieved by treating 6-bromoindole with a methylating agent in the presence of a base.

Caption: N-Methylation of 6-bromoindole.

Experimental Protocol: N-Methylation of 6-Bromoindole

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0°C, a solution of 6-bromoindole (3.92 g, 20 mmol) in dry THF (20 mL) is added dropwise. The mixture is stirred at 0°C for 30 minutes, and then methyl iodide (4.26 g, 30 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give this compound.[8]

| Parameter | Value | Reference |

| Yield | >90% | Generic laboratory procedure |

| Reaction Time | 4.5 hours | Generic laboratory procedure |

| Temperature | 0°C to room temp. | [8] |

Conclusion

The synthesis of this compound can be accomplished through various reliable synthetic routes. The Leimgruber-Batcho synthesis starting from 4-bromo-2-nitrotoluene often provides high yields and is a preferred method for producing 2,3-unsubstituted indoles. The Fischer and Reissert syntheses are also viable alternatives, each with its own advantages and disadvantages concerning starting material availability and reaction conditions. Direct bromination of indole offers a more direct but potentially less selective approach. The final N-methylation of 6-bromoindole is a high-yielding transformation. The selection of the optimal synthetic strategy will be dictated by the specific needs of the research or development project, including scale, cost, and available resources.

References

- 1. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis [drugfuture.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. vc.bridgew.edu [vc.bridgew.edu]

- 8. Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-Bromo-1-methyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, 6-Bromo-1-methyl-1H-indole derivatives have emerged as a promising class of compounds with a diverse pharmacological profile, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Synthesis of the Core Scaffold

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the core structure, this compound. A common synthetic route involves the bromination of 1-methyl-1H-indole.

A general synthetic approach is outlined below:

Further derivatization at various positions of the indole ring allows for the generation of a diverse library of compounds with potentially enhanced and selective biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The introduction of different substituents on the indole core has been shown to significantly influence their anticancer potency.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with potency often expressed as the half-maximal inhibitory concentration (IC50).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Example Derivative A | MCF-7 (Breast) | 8.5 | Fictional Data |

| Example Derivative B | A549 (Lung) | 12.2 | Fictional Data |

| Example Derivative C | HCT116 (Colon) | 5.7 | Fictional Data |

| Example Derivative D | HeLa (Cervical) | 15.1 | Fictional Data |

Mechanism of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the induction of apoptosis (programmed cell death) through the modulation of signaling pathways that regulate cell survival and proliferation. For instance, some derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in many cancers.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. This compound derivatives have shown promising activity against a variety of pathogenic microorganisms.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Example Derivative E | Staphylococcus aureus | 16 | Fictional Data |

| Example Derivative F | Escherichia coli | 32 | Fictional Data |

| Example Derivative G | Candida albicans | 8 | Fictional Data |

| Example Derivative H | Aspergillus niger | 64 | Fictional Data |

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. Some bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in bacteria.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Natural Sources of Bromoindole Compounds

For Immediate Release

A deep dive into the marine world's potent bromoindoles, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their discovery, natural origins, and methods of investigation. This whitepaper details the rich biodiversity that produces these promising therapeutic agents and provides the technical framework for their continued exploration.

Bromoindole compounds, a fascinating class of halogenated natural products, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Predominantly found in the marine environment, these compounds exhibit a wide spectrum of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide illuminates the path from their natural sources to potential therapeutic applications, providing the necessary technical details for researchers to navigate this exciting field.

Discovery and Prolific Marine Sources

The story of bromoindoles is intrinsically linked to the vibrant and competitive ecosystems of the world's oceans. Marine invertebrates, in particular, have proven to be a treasure trove of these unique chemical entities.[1][2] Sponges of the class Demospongiae, tunicates (sea squirts), and molluscs are the primary producers of a diverse array of bromoindole alkaloids.[1][2][3] The evolutionary pressures in these environments have likely driven the development of these compounds as chemical defense mechanisms.

One of the most historically significant bromoindoles is 6,6'-dibromoindigo, the primary component of the ancient and highly prized dye, Tyrian purple.[1][4] This vibrant pigment was painstakingly extracted from the hypobranchial glands of several species of sea snails, most notably from the Muricidae family.[1][4] The laborious extraction process, requiring thousands of snails to produce a single gram of dye, made it a symbol of royalty and power in antiquity.

Beyond this historical dye, a vast and structurally diverse range of bromoindoles have been isolated from various marine organisms. These include simple monobromoindoles to complex dimeric and trimeric structures.

Quantitative Bioactivity of Bromoindole Compounds

The therapeutic potential of bromoindole compounds is underscored by their significant bioactivity against various disease targets. The following tables summarize key quantitative data, providing a comparative overview of their potency.

| Compound Name | Natural Source | Bioactivity | IC50 / MIC | Reference |

| Anti-inflammatory Activity | ||||

| 6-Bromoisatin | Dicathais orbita (Mollusc) | Inhibition of Nitric Oxide (NO) production in RAW264.7 macrophages | 122.65 µM | [5] |

| 6-Bromoindole | Dicathais orbita (Mollusc) | Inhibition of NO production in RAW264.7 macrophages | 150.01 µM | [5] |

| Tyrindoleninone | Dicathais orbita (Mollusc) | Inhibition of NO production in RAW264.7 macrophages | 157.12 µM | [5] |

| Barettin | Geodia barretti (Sponge) | Inhibition of IL-10 secretion in human dendritic cells | 11.8 µM | [6] |

| Barettin | Geodia barretti (Sponge) | Inhibition of IL-12p40 secretion in human dendritic cells | 21.0 µM | [6] |

| Anticancer Activity | ||||

| 6-Bromoisatin | Dicathais orbita (Mollusc) | Cytotoxicity against HT29 and Caco-2 colon cancer cells | ~100 µM | [7][8] |

| Tyrindoleninone | Dicathais orbita (Mollusc) | Cytotoxicity against HT29 colon cancer cells | 390 µM | [7][8] |

| Tyrindoleninone | Dicathais orbita (Mollusc) | Cytotoxicity against Caco-2 colon cancer cells | 98 µM | [8] |

| Aplicyanin B | Aplidium cyaneum (Tunicate) | Cytotoxicity against A-549 lung carcinoma cells | 0.66 µM | [9] |

| Aplicyanin B | Aplidium cyaneum (Tunicate) | Cytotoxicity against HT-29 colorectal carcinoma cells | 0.39 µM | [9] |

| Aplicyanin B | Aplidium cyaneum (Tunicate) | Cytotoxicity against MDA-MB-231 breast adenocarcinoma cells | 0.42 µM | [9] |

| Aplicyanin D | Aplidium cyaneum (Tunicate) | Cytotoxicity against A-549 lung carcinoma cells | 0.63 µM | [9] |

| Aplicyanin D | Aplidium cyaneum (Tunicate) | Cytotoxicity against HT-29 colorectal carcinoma cells | 0.33 µM | [9] |

| Aplicyanin D | Aplidium cyaneum (Tunicate) | Cytotoxicity against MDA-MB-231 breast adenocarcinoma cells | 0.41 µM | [9] |

| Antimicrobial Activity | ||||

| 3,3'-bis-indole | Nocardiopsis sp. (Actinomycete) | Antibacterial and antifungal activity | 64-256 µg/mL | [10] |

| Dibromodeoxytopsentin | Topsentia sp. (Sponge) | Antibacterial activity against S. aureus | 22.7 µM | [11] |

| Other Bioactivities | ||||

| 6-Bromoaplysinopsin | Smenospongia aurea (Sponge) | Serotonin 5-HT2C receptor binding affinity (Ki) | 0.33 µM | [12] |

| 6-Bromoaplysinopsin | Smenospongia aurea (Sponge) | Serotonin 5-HT2A receptor binding affinity (Ki) | 2.0 µM | [12] |

| 6-Bromo-2'-de-N-methylaplysinopsin | Smenospongia aurea (Sponge) | Serotonin 5-HT2C receptor binding affinity (Ki) | 2.3 µM | [12] |

Experimental Protocols: From Collection to Characterization

The successful isolation and identification of bromoindole compounds from their natural sources relies on a systematic and rigorous experimental approach. The following protocols provide a general framework for these investigations.

Sample Collection and Preparation

-

Collection: Marine organisms such as sponges, tunicates, or molluscs are collected from their natural habitat, typically by scuba diving or dredging. It is crucial to document the collection location, depth, and date.

-

Preservation: To prevent chemical degradation, samples are immediately frozen upon collection, often in liquid nitrogen or on dry ice, and then stored at -80°C.

-

Preparation: The frozen samples are lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[2]

Extraction and Fractionation

-

Crude Extraction: The powdered biological material is extracted with a suitable organic solvent or a mixture of solvents. A common method involves maceration with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature for 24-48 hours.[2] This process is typically repeated multiple times to ensure complete extraction. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A modified Kupchan method is often employed, where the extract is sequentially partitioned between immiscible solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This separates the complex mixture into fractions with different chemical profiles.

Chromatographic Purification

-

Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Silica gel is a common stationary phase for normal-phase chromatography, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) used to elute compounds of varying polarities.[2]

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual bromoindole compounds is typically achieved using reversed-phase HPLC (RP-HPLC).[2] A C18 column is commonly used with a gradient of acetonitrile and water or methanol and water as the mobile phase. Fractions are collected and monitored by UV-Vis spectroscopy.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compounds. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br, with approximately equal natural abundance) is a key indicator for the presence of bromine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the complete chemical structure of the bromoindole compounds.[13][14] These techniques provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, while UV-Vis spectroscopy helps in identifying the chromophoric system.[13][14]

Visualizing the Mechanisms and Workflows

To better understand the biological interactions and the process of discovery, the following diagrams illustrate a key signaling pathway inhibited by bromoindoles and a general workflow for their isolation and identification.

Caption: Inhibition of the NF-κB signaling pathway by a bromoindole compound.

Caption: General experimental workflow for the discovery of bioactive bromoindoles.

Conclusion

The marine environment continues to be a rich and underexplored source of novel chemical entities with significant therapeutic potential. Bromoindole compounds represent a prime example of the chemical diversity and biological activity that can be found in marine organisms. This technical guide provides a foundational understanding of the discovery, natural sources, and experimental investigation of these promising compounds. Continued research in this area, guided by the principles and methodologies outlined herein, holds the potential to unlock new avenues for the development of innovative drugs to address a range of human diseases.

References

- 1. tekhelet.com [tekhelet.com]

- 2. benchchem.com [benchchem.com]

- 3. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]

- 4. A facile synthesis of Tyrian purple based on a biosynthetic pathway | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-1-methyl-1H-indole: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, halogenated indoles, particularly those bearing a bromine atom, have garnered significant attention for their enhanced therapeutic potential. This technical guide focuses on the 6-bromo-1-methyl-1H-indole core, exploring its structural analogs and derivatives as promising candidates in drug discovery and development. We delve into their synthesis, biological activities, and mechanisms of action, presenting key data in a structured format to facilitate research and development efforts.

Core Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. The introduction of a methyl group at the N-1 position and a bromine atom at the C-6 position significantly influences the molecule's electronic properties and lipophilicity, often leading to enhanced biological efficacy and target specificity.

Anticancer Activity

Several structural analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis (programmed cell death). For instance, derivatives of the related 6-bromo-1-methyl-1H-indazole-4-amine scaffold have been shown to be potent anticancer agents. While not identical, the indazole core is structurally similar to the indole core, and the findings provide valuable insights into the potential of related bromo-methyl-indoles.

Table 1: Anticancer Activity of Selected 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | |

| A549 (Lung) | 6.30 ± 0.30 | [1] | |

| HeLa (Cervical) | 6.10 ± 0.31 | [1] | |

| A375 (Melanoma) | 0.57 ± 0.01 | [1] | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] |

IC50: The half-maximal inhibitory concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of bromoindole derivatives is a significant area of research. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting its activation, these compounds can effectively reduce the production of inflammatory mediators.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Bromoindole derivatives have shown promise in this area, exhibiting direct antibacterial activity and the ability to potentiate the effects of existing antibiotics. One of the proposed mechanisms of action is the disruption of bacterial cell membranes. For example, 6-bromoindolglyoxylamido derivatives have been reported to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[2]

Table 2: Antibacterial Activity of Selected Multi-Halogenated Indoles against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | ATCC 6538 | 20 | [3] |

| 4-bromo-6-chloroindole | ATCC 6538 | 30 | [3] |

MIC: Minimum Inhibitory Concentration.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often starts from commercially available 6-bromoindole. The N-methylation can be achieved using a suitable methylating agent, followed by functionalization at other positions of the indole ring.

General Experimental Workflow for Indole Synthesis

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of Tertiary Butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate[4]

This protocol describes a multi-step synthesis starting from 6-bromoindole, which can be adapted for the synthesis of various derivatives.

-

Friedel-Crafts Reaction: To a solution of 6-bromoindole in anhydrous methylene chloride, aluminum chloride is added, followed by oxalyl chloride. The mixture is refluxed, cooled, and then quenched with water. The organic layer is separated, dried, and concentrated to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

-

Amidation: The resulting acetyl chloride is added to a mixture of water and aqueous ammonia and stirred at room temperature. The product, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide, is extracted with ethyl acetate, and purified by silica gel column chromatography.

-

Reduction: The amide is reduced to the corresponding amine.

-

Protection: The amine is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a desired density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

As mentioned, a key anti-inflammatory mechanism for bromoindoles is the inhibition of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Bromoindole derivatives can interfere with this pathway at multiple points.

Caption: Simplified diagram of the NF-κB signaling pathway and potential points of inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The data presented in this guide highlight the potential of these compounds in anticancer, anti-inflammatory, and antibacterial applications. Further research focusing on the synthesis of new analogs, comprehensive biological evaluation, and detailed mechanistic studies is warranted to fully exploit the therapeutic potential of this versatile chemical core. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of indole-based drug discovery.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study | Semantic Scholar [semanticscholar.org]

- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

A Technical Guide to the Purity and Stability of 6-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the purity, stability, and handling of 6-Bromo-1-methyl-1H-indole, a key intermediate in pharmaceutical synthesis. The information herein is compiled to assist researchers in ensuring the quality and integrity of their starting materials and experimental outcomes.

Physicochemical Properties

This compound is a halogenated indole derivative. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 125872-95-9 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol [1] |

| Appearance | Pale-yellow to orange to yellow-brown liquid or light brown fused solid[1][2] |

| Boiling Point | 300.878°C at 760 mmHg[3] |

| InChI Key | PXHJDPPKNUGKPM-UHFFFAOYSA-N[2] |

| SMILES | CN1C=CC2=CC(Br)=CC=C21 |

Purity Specifications

The purity of this compound is critical for its use in synthesis and drug discovery. Commercial suppliers typically offer this compound at high purity levels, which are commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

| Supplier/Source | Purity Specification |

| Sigma-Aldrich | ≥97%[2] |

| Thermo Scientific | ≥97%[4] |

| Apollo Scientific | 95%[1] |

Stability and Storage

Proper storage and handling are paramount to maintaining the stability and purity of this compound.

Recommended Storage:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[3]

-

Container: Use a tightly sealed, light-resistant container.

Chemical Stability: this compound is generally stable under the recommended storage conditions. However, indole derivatives can be susceptible to degradation. The methylation at the N1 position is known to inhibit certain degradation pathways, such as initial hydroxylation at this position, which can be a primary step in microbial degradation of the indole ring.[5][6]

Incompatibilities:

-

Strong Oxidizing Agents: May lead to oxidative degradation of the indole ring.

-

Strong Acids and Alkalis: Can potentially catalyze decomposition or other unwanted reactions.[7]

-

Light and Air: Prolonged exposure can lead to gradual degradation and coloration of the material.

Hazardous Decomposition: When subjected to fire, this compound may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[7]

Experimental Protocols

The following are generalized protocols for assessing the purity and stability of this compound. Researchers should adapt these methods based on available instrumentation and specific experimental needs.

4.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of the compound and detecting non-volatile impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 280 nm (indole chromophore).

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject a blank (acetonitrile) to establish a baseline.

-

Inject the prepared sample solution (e.g., 10 µL).

-

Record the chromatogram for a sufficient time to allow all components to elute.

-

Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

4.2 Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities and confirming the mass of the primary compound.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Maintain 280°C for 5-10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: 40-450 m/z.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Procedure:

-

Perform a solvent blank injection to check for system contamination.

-

Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Confirm the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern of this compound.

-

Identify impurities by searching their mass spectra against a library (e.g., NIST).

-

4.3 Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure and can also be used for quantitative purity analysis (qNMR).

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure for ¹H NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure corresponds to this compound. The spectrum should show signals corresponding to the methyl group, the aromatic protons, and the protons on the indole ring.

-

-

Procedure for ¹³C NMR:

-

Use a more concentrated sample (20-50 mg).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Confirm the presence of 9 distinct carbon signals corresponding to the structure.

-

Visualizations

5.1 Experimental Workflow for Purity and Stability Assessment

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like this compound.

Caption: General workflow for purity and stability analysis.

5.2 Logical Diagram of Chemical Stability

This diagram illustrates the factors contributing to the relative stability of this compound compared to its parent indole structure.

Caption: Structural contributions to the stability of the molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 125872-95-9 [sigmaaldrich.com]

- 3. This compound – porphyrin-systems [porphyrin-systems.com]

- 4. fishersci.at [fishersci.at]

- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Safe Handling of 6-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-1-methyl-1H-indole, a compound utilized in various research and drug development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Table 2: Signal Word and Precautionary Statements

| Item | Description |

| Signal Word | Warning |

| Hazard Pictograms | GHS07 (Exclamation Mark) |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |